molecular formula C7H8Cl2F3N3 B2747124 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride CAS No. 1989672-37-8

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride

Cat. No.: B2747124
CAS No.: 1989672-37-8
M. Wt: 262.06
InChI Key: VJBYWRJGVPVEOQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H6F3N3·2HCl. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride typically involves the reaction of 3-(trifluoromethyl)pyridine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyridine-2-carboxamide
  • 3-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 3-(Trifluoromethyl)pyridine-2-carboxaldehyde

Uniqueness

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYWRJGVPVEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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